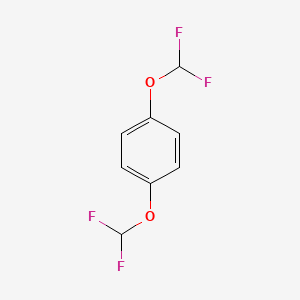

1,4-Bis(difluoromethoxy)benzene

描述

Structure

3D Structure

属性

IUPAC Name |

1,4-bis(difluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O2/c9-7(10)13-5-1-2-6(4-3-5)14-8(11)12/h1-4,7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQPAFGCRUBSIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(F)F)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304187 | |

| Record name | 1,4-Bis(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27691-15-2 | |

| Record name | 1,4-Bis(difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27691-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Fluorinated Aromatic Compounds in Contemporary Chemical Research

Fluorinated aromatic compounds, a class of organic molecules featuring one or more fluorine atoms attached to an aromatic ring, are of paramount importance in modern chemical research. The introduction of fluorine into an aromatic system dramatically alters the compound's physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity influences the reactivity and stability of these molecules, often enhancing characteristics like lipophilicity, metabolic stability, and bioavailability. numberanalytics.comchimia.ch This has made them highly valuable across a spectrum of industries.

Initially, the synthesis of these compounds posed significant challenges due to fluorine's high reactivity and a lack of suitable fluorinating agents. numberanalytics.com However, advancements in organofluorine chemistry have led to the development of new methods, making their synthesis more efficient. numberanalytics.com

The unique attributes conferred by fluorine make these compounds indispensable in various fields. In pharmaceuticals, they are instrumental in improving the efficacy and safety of drugs, with examples including antibiotics and anticancer agents. numberanalytics.commdpi.com In materials science, fluorinated aromatics are used to create polymers with enhanced thermal stability and chemical resistance, as well as materials for organic light-emitting diodes (OLEDs). numberanalytics.com The special properties of these compounds often justify the higher production costs associated with them. researchgate.net

An Overview of Difluoromethoxyarene Chemistry and Its Research Trajectory

The difluoromethyl group (CF2H) has emerged as a critical substituent in medicinal chemistry and materials science. Over the last decade, significant research has focused on the development of methods for difluoromethylation, which involves the formation of a bond between a carbon, oxygen, nitrogen, or sulfur atom and a CF2H group. rsc.org

Historically, the most common method for creating the CF2H motif was the deoxyfluorination of aldehydes. rsc.org However, the use of chlorodifluoromethane (B1668795) (ClCF2H), a primary reagent for this process, was phased out due to its contribution to ozone depletion, as mandated by the Montreal Protocol in 1987. rsc.org This spurred the chemistry community to develop new and innovative difluoromethylation reagents. rsc.org

Recent advancements have seen a surge in metal-based methods for transferring the CF2H group to aromatic rings, as well as the use of radical chemistry for the difluoromethylation of heteroaromatics. rsc.org These modern techniques have streamlined the synthesis of molecules with pharmaceutical relevance. rsc.org

Positioning of 1,4 Bis Difluoromethoxy Benzene Within Advanced Organic Synthesis

Within the broader category of fluorinated aromatics, 1,4-Bis(difluoromethoxy)benzene serves as a key building block in advanced organic synthesis. Its symmetrical structure and the presence of two difluoromethoxy groups make it a valuable precursor for the synthesis of more complex molecules. The difluoromethoxy groups can influence the electronic properties of the benzene (B151609) ring, directing further chemical transformations.

The synthesis of related structures, such as 1,4-bis(2,2,2-trifluoroethoxy)benzene (B1331345), has been achieved through the reaction of hydroquinone (B1673460) with a suitable fluoroalkylating agent in the presence of a base. prepchem.com This suggests that similar synthetic strategies could be employed for this compound, starting from hydroquinone and a difluoromethane (B1196922) source.

The reactivity of the aromatic ring in this compound allows for a variety of substitution reactions, enabling the introduction of other functional groups. This versatility makes it a crucial intermediate in the construction of target molecules with specific electronic and steric properties, which are highly sought after in the development of new materials and pharmaceuticals.

Scope and Objectives of Academic Inquiry on 1,4 Bis Difluoromethoxy Benzene

Established Synthetic Routes to Bis(difluoromethoxy)benzene Scaffolds

The traditional approaches to synthesizing bis(difluoromethoxy)benzene and its derivatives have laid the groundwork for more advanced methodologies. These established routes primarily involve nucleophilic substitution and multistep sequences.

Nucleophilic Substitution Approaches in Aryl Difluoromethoxylation

Nucleophilic aromatic substitution (SNAr) is a foundational method for introducing the difluoromethoxy group onto an aromatic ring. nih.gov This approach typically involves the reaction of a phenol (B47542) with a difluorocarbene precursor under basic conditions. nih.gov The general mechanism entails the attack of a nucleophile on an aryl halide that is activated by electron-withdrawing groups, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent loss of the halide ion restores the aromaticity of the ring and yields the desired product. libretexts.org

For the synthesis of this compound, a common starting material is hydroquinone (B1673460) (1,4-dihydroxybenzene). The reaction proceeds by treating hydroquinone with a suitable difluoromethylating agent in the presence of a base. While effective, this method often requires harsh reaction conditions, such as high temperatures, to facilitate the substitution, especially for less activated aryl halides. nih.gov The volatility of some difluoromethylating agents can also present challenges, sometimes necessitating the use of sealed reaction vessels to prevent their escape. nih.gov

Catalytic Protocols for Difluoromethoxylation of (Hetero)arenes

To overcome the limitations of traditional nucleophilic substitution, catalytic methods for aryl difluoromethoxylation have been developed. These protocols offer milder reaction conditions and broader substrate scope. Palladium-catalyzed cross-coupling reactions, for example, have emerged as a powerful tool for forming C-O bonds. acs.org These reactions often utilize aryl halides or triflates as coupling partners with a difluoromethoxy source.

One notable advancement is the development of palladium-catalyzed decarbonylative difluoromethylation of azoles. acs.org While this specific example focuses on azoles, the underlying principle of using a transition metal catalyst to facilitate the formation of an aryl-OCF₂H bond is broadly applicable. These catalytic cycles typically involve oxidative addition of the aryl halide to the metal center, followed by transmetalation or a related step to introduce the difluoromethoxy group, and finally, reductive elimination to yield the product and regenerate the catalyst. acs.org

Multistep Synthetic Sequences for Poly(difluoromethoxy)benzenes

The synthesis of polysubstituted difluoromethoxybenzenes often requires a carefully designed multistep approach. libretexts.org The order of reactions is critical to ensure the desired regiochemistry of the final product. libretexts.org For instance, when synthesizing a molecule with multiple substituents, the directing effects of the groups already present on the aromatic ring will influence the position of subsequent additions. libretexts.org

A general strategy involves the initial synthesis of a difluoromethoxylated benzene (B151609) derivative, which is then subjected to further functionalization. This can include electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. youtube.comyoutube.com For example, to synthesize a meta-substituted product, a meta-directing group would be introduced first, followed by the second substitution. libretexts.org Conversely, for ortho- or para-substituted products, an ortho-, para-directing group would be installed initially. libretexts.org The ability to strategically manipulate functional groups, such as reducing a nitro group to an amine, further expands the possibilities for creating complex poly(difluoromethoxy)benzene derivatives. youtube.comyoutube.com

Novel Reagents and Conditions for Introducing Difluoromethoxy Groups

Recent research has focused on developing innovative reagents and reaction conditions to streamline the synthesis of difluoromethoxylated compounds, including direct C-H functionalization methods that avoid the need for pre-functionalized starting materials. nih.govrsc.org

Exploration of Redox-Active Difluoromethoxylating Reagents

A significant breakthrough has been the development of redox-active difluoromethoxylating reagents. rsc.org These reagents can generate the difluoromethoxy radical (•OCF₂H) under mild conditions, which can then be used in C-H functionalization reactions. rsc.org An example of such a reagent is one that, upon single electron transfer, releases the •OCF₂H radical. nih.govrsc.org This radical can then add to an arene to form a difluoromethoxylated cyclohexadienyl radical intermediate, which is subsequently oxidized and deprotonated to afford the final product. nih.govrsc.org This approach is advantageous as it often proceeds at room temperature and is tolerant of a wide variety of functional groups. rsc.org

Photoredox Catalysis in C–H Difluoromethoxylation Strategies

Photoredox catalysis has emerged as a powerful and sustainable strategy for direct C-H difluoromethoxylation. rsc.orgnih.gov This method utilizes visible light to excite a photocatalyst, which then initiates a single-electron transfer process with a suitable difluoromethoxylating reagent to generate the key •OCF₂H radical. nih.govrsc.org The process is operationally simple, often using bench-stable reagents and proceeding at ambient temperature. rsc.org

The synthetic utility of photoredox catalysis is highlighted by its application in the late-stage functionalization of complex molecules. nih.govrsc.org Various photocatalysts, including those based on ruthenium and organic dyes, have been successfully employed. rsc.orgresearchgate.net This methodology provides a direct route to difluoromethoxylated arenes and heteroarenes without the need for pre-functionalization of the aromatic ring, representing a significant advance in the field. nih.govrsc.org

Advances in Deoxyfluorination of Carbonyl Precursors to Difluoromethoxy Groups

The conversion of a carbonyl group or its precursors, such as carboxylic acids, into a difluoromethoxy group is a challenging yet crucial transformation. Deoxyfluorination is a key process where hydroxyl groups are replaced with fluorine atoms. nih.gov The term 'deoxofluorination' is often used when a carbonyl group is converted to a CF₂ moiety. researchgate.net

Recent advancements have moved beyond the use of highly toxic and gaseous sulfur tetrafluoride (SF₄), which was an early and effective deoxyfluorination agent. researchgate.net Modern reagents offer improved handling, safety profiles, and substrate scope. The transformation of a carboxylic acid to a trifluoromethyl group, a related process, often proceeds through an acyl fluoride (B91410) intermediate, highlighting the importance of fluorinating agents in activating carbonyl derivatives. nih.gov

Several classes of reagents have been developed for this purpose. For instance, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) can directly fluorinate the carbonyl groups of diaryl ketones under neat conditions to yield gem-difluorides. researchgate.net Another notable reagent is 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor), a bench-stable, all-carbon-based fluorination reagent. It efficiently converts various carboxylic acids into their corresponding acyl fluorides under neutral conditions, which are key intermediates in fluorination processes. cas.cn

The table below summarizes some modern deoxyfluorination reagents and their applications.

| Reagent Family | Example Reagent | Precursor Group | Key Features |

| Aminosulfuranes | Diethylaminosulfur trifluoride (DAST) | Alcohols, Carbonyls | Widely used, but with thermal stability concerns. researchgate.net |

| Aminosulfuranes | Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) | Carbonyls | Higher thermal stability than DAST; effective for diaryl ketones. researchgate.net |

| Organofluorine | 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) | Carboxylic Acids | Bench-stable, all-carbon reagent; operates under neutral conditions. cas.cn |

| Sulfur-based | Phenylsulfur trifluoride (PhSF₃) | Carboxylic Acids | Can transform carboxylic acids to trifluoromethyl units via acyl fluoride intermediates. nih.gov |

| Superacids | HF/AsF₅ | Dihydroxy species | Enables quantitative single deoxyfluorination of diol groups. nih.gov |

These advanced reagents have significantly broadened the accessibility of molecules containing difluoromethoxy groups by providing safer and more versatile synthetic routes.

Regioselectivity and Stereoselectivity Considerations in Bis(difluoromethoxy)benzene Synthesis

Achieving the correct substitution pattern on a benzene ring is fundamental to the synthesis of a target molecule. For this compound, this means controlling the regioselectivity of the reaction to favor the para isomer over the ortho and meta isomers.

The synthesis often starts from a pre-functionalized benzene ring, such as hydroquinone or 1,4-dihalobenzene. The choice of starting material and reaction conditions dictates the regiochemical outcome. For instance, the alkylation of hydroquinone with a suitable difluoromethylating agent would directly lead to the 1,4-disubstituted product due to the starting material's inherent symmetry. A synthesis of the related 1,4-bis(2,2,2-trifluoroethoxy)benzene (B1331345) from hydroquinone demonstrates this principle, yielding the desired para product in high yield. prepchem.com

When starting with a monosubstituted benzene, the directing effect of the initial substituent is crucial. A difluoromethoxy group is generally considered to be ortho-, para-directing for electrophilic aromatic substitution, although this can be influenced by the reaction conditions. In condensation reactions for creating bisphenols, a clear trend has been observed where the regioselectivity towards the desired p,p'-isomers increases with the acid strength of the catalyst. researchgate.net

The table below illustrates how starting materials can influence the regioselectivity in the synthesis of disubstituted benzenes.

| Starting Material | Reaction Type | Expected Major Product | Rationale |

| Hydroquinone | Williamson ether synthesis | 1,4-Disubstituted | The positions of the hydroxyl groups predetermine the 1,4-substitution pattern. prepchem.com |

| 1,4-Dihalobenzene | Nucleophilic aromatic substitution | 1,4-Disubstituted | The halogen atoms occupy the 1 and 4 positions, directing the substitution. |

| Phenol | Two-step difluoromethoxylation | Mixture of o- and p-isomers | The hydroxyl group is an ortho-, para-director. Separation of isomers would be required. |

Stereoselectivity is not a factor in the synthesis of the aromatic core of this compound itself, as the molecule is achiral. However, it becomes a critical consideration when synthesizing derivatives with chiral side chains or substituents.

Scalability and Efficiency Enhancements in Synthetic Procedures

The transition from a laboratory-scale synthesis to a large-scale industrial process requires significant optimization for scalability and efficiency. Key factors include reaction time, yield, cost of reagents, and ease of purification.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. For example, the synthesis of 1,4-bis[4-(di-p-toluene amino)styryl]benzene was significantly improved by using a microwave reactor, reducing the reaction time from hours to just 3-10 minutes. google.com While this example is for a different molecule, the principle of using microwave irradiation to enhance reaction rates is broadly applicable and could be adapted for the synthesis of this compound.

The choice of catalyst and solvent system also plays a critical role in the efficiency and scalability of a process. The synthesis of 1,4-bis(diethoxyphosphoryl)benzene, for example, involves a nickel-catalyzed reaction followed by purification via column chromatography, yielding a 41% molar yield. While effective, chromatographic purification can be a bottleneck in large-scale production. Developing synthetic routes that yield a product pure enough to be isolated by simple filtration or recrystallization is highly desirable for scalability.

The table below compares different synthetic strategies in terms of their potential for scalability and efficiency.

| Method | Key Features | Advantages for Scalability | Potential Challenges |

| Conventional Heating | Standard laboratory technique | Well-understood and established | Long reaction times, potential for side reactions. google.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased throughput, potentially higher yields. google.com | Requires specialized equipment, potential for localized overheating. |

| Catalytic Methods | Use of catalysts (e.g., NiCl₂) to promote the reaction | Lower energy requirements, potential for high selectivity. | Catalyst cost, removal, and recycling. |

| Solvent-Free Reactions | Reactions conducted without a solvent | Reduced waste, simplified workup, lower cost | Limited to certain reaction types, potential for viscosity issues. researchgate.net |

Continuous flow chemistry is another modern approach that offers significant advantages for scalability, providing better control over reaction parameters, improved safety, and easier integration of workup and purification steps. The application of such technologies could lead to more efficient and cost-effective production of this compound.

Electrophilic Aromatic Substitution Reactions of Bis(difluoromethoxy)benzenes

The difluoromethoxy group is an ortho-para directing group in electrophilic aromatic substitution reactions. However, compared to the strongly activating methoxy (B1213986) group (-OCH₃), the -OCHF₂ group is significantly less activating due to the electron-withdrawing inductive effect of the two fluorine atoms. This deactivating nature can lead to slower reaction rates and may require more forcing reaction conditions.

Direct nitration studies on this compound are not extensively reported in the literature. However, the outcomes can be inferred from studies on related difluoromethoxy-substituted aromatic compounds. The nitration of aromatic aldehydes containing a difluoromethoxy group has been investigated, providing insights into the directing effects and potential side reactions. researchgate.net

For instance, the nitration of p-difluoromethoxybenzaldehyde with a mixture of nitric and sulfuric acid results in the expected ortho-nitration product relative to the difluoromethoxy group. researchgate.net This confirms the ortho-para directing nature of the -OCHF₂ group. However, a notable side reaction is the ipso-substitution of the aldehyde group, where the formyl group is replaced by a nitro group. The extent of this ipso-substitution is sensitive to reaction temperature. researchgate.net

| Reactant | Nitrating Agent | Temperature (°C) | Major Product | Minor Product (ipso-substitution) | Product Ratio (Major:Minor) |

| p-Difluoromethoxybenzaldehyde | HNO₃/H₂SO₄ | 0-5 | 3-Nitro-4-difluoromethoxybenzaldehyde | 2,4-Dinitrophenyldifluoromethyl ether | 10:1 |

| p-Difluoromethoxybenzaldehyde | HNO₃/H₂SO₄ | 15-20 | 3-Nitro-4-difluoromethoxybenzaldehyde | 2,4-Dinitrophenyldifluoromethyl ether | 4:1 |

| Data sourced from a study on the nitration of aromatic aldehydes with the difluoromethoxy group. researchgate.net |

Based on these findings, the nitration of this compound would be expected to yield primarily the mono-nitro product, 1,4-bis(difluoromethoxy)-2-nitrobenzene. The two equivalent ortho positions are the most likely sites of substitution. Dinitration would likely require harsher conditions and would be expected to yield 1,4-bis(difluoromethoxy)-2,5-dinitrobenzene, as the nitro group is a meta-director.

A detailed study on the dinitration of 1,4-dialkoxybenzenes suggests that the regioselectivity can be influenced by the reaction mechanism, which may involve a single electron transfer (SET) process, and by solvation effects. nih.gov This highlights the complexity of predicting the exact product distribution in such reactions.

Given that the difluoromethoxy group is an ortho-para director, the halogenation of this compound is expected to occur at the positions ortho to the -OCHF₂ groups. The primary product would be 2-halo-1,4-bis(difluoromethoxy)benzene.

Further halogenation would likely lead to the 2,5-dihalo-1,4-bis(difluoromethoxy)benzene isomer. The regiochemical control is dictated by the directing effects of the two para-disposed difluoromethoxy groups, which activate the same set of four equivalent aromatic carbons. A patent describes a method for the direct iodination of aromatic compounds using a nitrogen oxide compound as a catalyst in the presence of oxygen, which has been applied to various substituted benzenes, including fluorobenzene (B45895) and chlorobenzene. google.com Such a method could potentially be applied to this compound.

The Friedel-Crafts acylation and alkylation of this compound are expected to be challenging due to the deactivating nature of the difluoromethoxy groups. These reactions typically require electron-rich aromatic substrates. libretexts.org

However, analogous reactions on similar substrates suggest that these transformations are possible under specific conditions. For example, the Friedel-Crafts alkylation of the more electron-rich 1,4-dimethoxybenzene (B90301) with t-butyl alcohol in the presence of sulfuric acid proceeds to give 1,4-di-t-butyl-2,5-dimethoxybenzene. mnstate.edunih.gov

A patent for the preparation of flecainide (B1672765), an antiarrhythmic agent, describes the Friedel-Crafts acylation of 1,4-bis(2,2,2-trifluoroethoxy)benzene with acetyl chloride using aluminum chloride as a catalyst. google.com This reaction yielded the desired acetophenone (B1666503) derivative, demonstrating that acylation is feasible on a benzene ring substituted with two deactivating fluoroalkoxy groups.

| Reactant | Acylating Agent | Catalyst | Solvent | Product |

| 1,4-Bis(2,2,2-trifluoroethoxy)benzene | Acetyl chloride | AlCl₃ | 1,2-Dichloroethane | 2,5-Bis(2,2,2-trifluoroethoxy)acetophenone |

| Data sourced from a patent describing the synthesis of flecainide precursors. google.com |

Based on this precedent, the Friedel-Crafts acylation of this compound would likely require a strong Lewis acid catalyst and would be expected to yield the mono-acylated product, 2,5-bis(difluoromethoxy)acetophenone, with substitution occurring ortho to one of the difluoromethoxy groups.

Nucleophilic Reactivity and Displacement Pathways

The presence of fluorine atoms in the difluoromethoxy groups introduces unique reactivity pathways, particularly concerning nucleophilic attack. While the aromatic ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups, the difluoromethoxy group can be the site of reaction.

The C-F bond is generally very strong and resistant to cleavage. However, under certain conditions, nucleophilic displacement of fluoride from the difluoromethyl group can occur. Intramolecular Sₙ2 reactions involving alkyl fluorides and O- or N-nucleophiles have been shown to proceed, suggesting that proximity effects can facilitate C-F bond cleavage. cas.cn

In a study on difluoromethoxy-substituted estratriene sulfamates, the 2-difluoromethoxy group was found to be more susceptible to hydrolysis than a corresponding methoxy group. nih.gov This suggests that the difluoromethoxy group can be cleaved under certain nucleophilic conditions, potentially through neighboring group participation or increased acidity of the OCHF₂ proton.

Reactions of (chlorodifluoromethoxy)benzene (B1600583) with nucleophiles like phenoxide and thiophenoxide ions have been reported to proceed via condensation reactions, indicating that the chlorodifluoromethyl group can be a site for nucleophilic attack. researchgate.net While this involves a chlorodifluoro- rather than a difluoromethoxy group, it demonstrates the potential for nucleophilic reactions at the fluorinated carbon center.

Functionalized derivatives of this compound, such as halogenated analogues, are valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, a hypothetical bromo-1,4-bis(difluoromethoxy)benzene could undergo Suzuki-Miyaura coupling with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgnih.gov The Suzuki coupling is widely used for the synthesis of biaryls and conjugated systems. researchgate.netresearchgate.net

| Aryl Bromide | Coupling Partner | Catalyst | Base | Solvent |

| Generic Ar-Br | R-B(OH)₂ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water |

| This table represents typical conditions for Suzuki-Miyaura reactions and is not specific to this compound derivatives. |

Similarly, the Buchwald-Hartwig amination reaction could be employed to couple an amine with a halogenated this compound derivative. wikipedia.orglibretexts.org This palladium-catalyzed reaction is a versatile method for the synthesis of aryl amines. nih.govorganic-chemistry.org The choice of ligand on the palladium catalyst is often crucial for achieving high yields and broad substrate scope. nih.gov

| Aryl Bromide | Amine | Catalyst/Ligand | Base | Solvent |

| Generic Ar-Br | R-NH₂ | Pd₂(dba)₃ / XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

| This table represents typical conditions for Buchwald-Hartwig amination and is not specific to this compound derivatives. |

These cross-coupling reactions would allow for the elaboration of the this compound scaffold into more complex molecules for various applications in materials science and medicinal chemistry.

Radical Reactions and Radical Generation from this compound Systems

Direct studies documenting the generation of radical species from this compound are not prevalent in the reviewed literature. However, the potential for this compound to participate in radical reactions can be inferred from related systems. For instance, analogous non-fluorinated aromatic ethers, such as 1,4-dimethoxybenzene, have been shown to undergo a one-electron transfer upon oxidation to form a radical cation intermediate (p-DMOB+·) pku.edu.cn. This process is central to its function as an overcharge protection additive in lithium-ion batteries pku.edu.cn. It is plausible that this compound could undergo a similar one-electron oxidation to form a radical cation under sufficiently strong oxidizing conditions. However, the potent electron-withdrawing nature of the difluoromethoxy groups would render the aromatic ring significantly more electron-deficient than in 1,4-dimethoxybenzene, thus making oxidation substantially more difficult.

Conversely, the generation of difluoromethoxy radicals (•OCF₂H) for the purpose of adding them to other aromatic compounds is a known process. These radicals can be formed catalytically at room temperature from specialized reagents and subsequently added to various arenes and heteroarenes nih.gov. This demonstrates the viability of the •OCF₂H radical as a reactive intermediate, even though it is not generated from this compound itself in these instances nih.gov.

Radical trap experiments in other systems have been used to indicate the presence of radical intermediates. For example, the use of TEMPO and 1,1-diphenylethylene (B42955) as radical trapping agents can effectively halt reactions that proceed through a free radical mechanism, confirming the nature of the pathway rutgers.edu. Such methods could be applied to future studies on the reactivity of this compound to probe for the existence of radical intermediates under various conditions.

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is dictated by the powerful and somewhat opposing electronic effects of the difluoromethoxy substituents.

Elucidation of Reaction Pathways and Intermediates

Detailed mechanistic studies specifically for this compound are scarce. However, its reaction pathways can be predicted based on the known behavior of substituted benzenes.

Electrophilic Aromatic Substitution: The difluoromethoxy group, like a methoxy group, possesses oxygen lone pairs that can be donated into the aromatic ring via resonance. This effect directs incoming electrophiles to the ortho and para positions. Since the para positions are already substituted in this compound, any electrophilic attack would be directed to the four equivalent ortho positions. However, the two fluorine atoms on the methoxy group exert a very strong negative inductive effect (-I), withdrawing electron density from the ring and making it highly deactivated towards electrophilic attack pressbooks.pub. This deactivation means that reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions, if they proceed at all. An analogous reaction, the acetylation of 1,4-bis(2,2,2-trifluoroethoxy)benzene, requires a Lewis acid catalyst like aluminum chloride to proceed, yielding the corresponding acetophenone google.com. The intermediate for such a reaction would be a resonance-stabilized carbocation (a sigma complex or arenium ion), though its formation would be energetically costly due to the deactivated ring.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing powerful electron-withdrawing groups are activated towards nucleophilic aromatic substitution wikipedia.orglibretexts.org. The SNAr mechanism typically requires a good leaving group (like a halide) on the ring. While this compound does not have an inherent leaving group, if a derivative, such as 1-chloro-2,5-bis(difluoromethoxy)benzene, were used, the difluoromethoxy groups would activate the ring for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex wikipedia.org. The stability of this anionic intermediate is enhanced by electron-withdrawing groups at the ortho and para positions, a role the -OCF₂H groups would fulfill libretexts.org.

Influence of Difluoromethoxy Groups on Aromatic Reactivity

The difluoromethoxy (-OCF₂H) group profoundly influences the reactivity of the benzene ring through a combination of resonance and inductive effects.

The table below summarizes the relative electronic effects of related substituents.

| Substituent | Resonance Effect | Inductive Effect | Overall Effect on Electrophilic Substitution |

| -OCH₃ | Strong Donor (+R) | Weak Acceptor (-I) | Strongly Activating, Ortho/Para Directing |

| -OCF₂H | Weak Donor (+R) | Strong Acceptor (-I) | Strongly Deactivating, Ortho/Para Directing |

| -OCF₃ | Weak Donor (+R) | Very Strong Acceptor (-I) | Very Strongly Deactivating, Meta Directing |

| -NO₂ | Strong Acceptor (-R) | Strong Acceptor (-I) | Very Strongly Deactivating, Meta Directing |

| Note: While alkoxy groups are typically ortho/para directing due to resonance, the extreme deactivation by the -OCF₃ group leads to it being classified as meta-directing in practice. |

This strong deactivation makes the aromatic ring in this compound electron-poor, which in turn increases its resistance to oxidation and electrophilic attack while simultaneously increasing its susceptibility to nucleophilic attack, should a suitable leaving group be present pressbooks.publibretexts.org.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a comprehensive structural analysis.

In the ¹H NMR spectrum of this compound, the symmetry of the molecule simplifies the spectrum. The four protons on the benzene ring are chemically equivalent, giving rise to a single signal. researchgate.netdocbrown.infochemicalbook.com This signal typically appears as a singlet, indicating that all four aromatic protons are in identical electronic environments. The chemical shift of this singlet is influenced by the electron-withdrawing nature of the difluoromethoxy groups. Additionally, a distinct signal corresponding to the two protons of the difluoromethoxy groups (CHF₂) is observed. This signal appears as a triplet due to coupling with the two adjacent fluorine atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (Ar-H) | ~7.1 | Singlet | 4H |

| Difluoromethoxy (CHF₂) | ~6.5 | Triplet | 2H |

Data is illustrative and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed. docbrown.infomnstate.edu The spectrum will show distinct signals for the different types of carbon atoms present: the carbon atoms of the benzene ring attached to the difluoromethoxy groups, the other carbon atoms on the benzene ring, and the carbon atoms of the difluoromethoxy groups. The carbon of the difluoromethoxy group (CHF₂) will appear as a triplet due to coupling with the two fluorine atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-O) | ~150 | Singlet |

| Aromatic (C-H) | ~118 | Singlet |

| Difluoromethoxy (CHF₂) | ~115 | Triplet |

Data is illustrative and may vary based on solvent and experimental conditions.

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful tool for the characterization of this compound. biophysics.orgwikipedia.org Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR studies. wikipedia.orgnih.gov The ¹⁹F NMR spectrum is expected to show a single signal for the four equivalent fluorine atoms of the two difluoromethoxy groups. This signal will appear as a doublet due to coupling with the adjacent proton. The chemical shift provides valuable information about the electronic environment of the fluorine atoms. biophysics.org

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Fluorine Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Difluoromethoxy (CHF₂) | ~-80 | Doublet |

Data is illustrative and may vary based on solvent and experimental conditions relative to a standard like CFCl₃.

To further confirm the structure and assign the signals unambiguously, two-dimensional (2D) NMR experiments are utilized. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful. An HSQC experiment would show correlations between directly bonded protons and carbons, confirming the C-H connectivity in the aromatic ring and the CHF₂ group. An HMBC experiment would reveal longer-range couplings (2-3 bonds), for instance, showing correlations between the protons of the CHF₂ group and the aromatic carbon to which the difluoromethoxy group is attached, as well as the adjacent aromatic carbons. These 2D NMR techniques provide a definitive confirmation of the molecular structure by mapping out the connectivity between atoms.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.netresearchgate.net In the IR spectrum of this compound, characteristic absorption bands are expected for the C-H bonds of the aromatic ring, the C-O-C ether linkage, and the C-F bonds of the difluoromethoxy groups. The presence of a strong absorption band in the region of 1000-1300 cm⁻¹ is indicative of the C-F stretching vibrations. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the C-O stretching of the ether group would appear in the 1000-1300 cm⁻¹ region. nist.govnist.govspectrabase.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| C-O (Ether) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1300 |

Data is illustrative and may vary based on the physical state of the sample.

Mass Spectrometry (MS) Applications in Characterization and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. uni.lu It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. uni.lunist.gov High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, further confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization. This technique is also highly effective for assessing the purity of the sample by detecting the presence of any impurities with different molecular weights.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆F₄O₂ |

| Molecular Weight | 210.13 g/mol |

| Monoisotopic Mass | 210.0304 Da |

Values are calculated based on the molecular formula.

X-ray Diffraction (XRD) Techniques for Solid-State Structural Determination

X-ray diffraction is a powerful analytical technique that provides detailed information about the crystallographic structure of a material at the atomic and molecular level. By analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms in a crystal, scientists can deduce the arrangement of these atoms, the lengths and angles of chemical bonds, and the nature of the packing of molecules in the solid state.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the molecular structure of a crystalline solid with high precision. This technique involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.

Despite a thorough search of the current scientific literature and crystallographic databases, the specific single-crystal X-ray diffraction data for this compound is not publicly available. Therefore, detailed experimental data on its molecular geometry, such as bond lengths, bond angles, and torsion angles, cannot be presented.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.7 |

| c (Å) | 10.2 |

| β (°) | 95.0 |

| Volume (ų) | 490.0 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.425 |

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data is not currently available.

Beyond individual molecular geometry, single-crystal X-ray diffraction data allows for a detailed investigation of the intermolecular interactions that govern the packing of molecules in the crystal lattice. These non-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, are critical in determining the material's bulk properties, including its melting point, solubility, and mechanical strength.

In the case of this compound, the presence of fluorine and hydrogen atoms on the methoxy groups suggests the potential for weak C-H···F and C-H···O hydrogen bonds. Furthermore, the aromatic rings could participate in π-π stacking interactions. A detailed analysis of the crystal packing would reveal the nature and geometry of these interactions, providing insights into the supramolecular assembly of the compound.

Computational and Theoretical Investigations of 1,4 Bis Difluoromethoxy Benzene

Quantum Chemical Calculations of Electronic Structure and Energetics

No dedicated Density Functional Theory (DFT) studies or other quantum chemical calculations focused specifically on the electronic structure and energetics of 1,4-Bis(difluoromethoxy)benzene were found. While computational studies on related isomers exist, such as for a 2,4-difluoromethoxy benzene (B151609) derivative which has a calculated HOMO-LUMO gap of approximately 5.2 eV, these findings are not directly transferable due to the different substitution patterns which significantly influence electronic properties.

Conformational Analysis and Molecular Dynamics Simulations

There is no available research detailing the conformational analysis or molecular dynamics simulations for this compound. Such studies are crucial for understanding the molecule's three-dimensional structure, flexibility, and intermolecular interactions, but have not been published for this specific compound.

Theoretical Modeling of Reaction Mechanisms and Transition States

No literature was found that provides theoretical models for the reaction mechanisms or transition states involving this compound.

Quantitative Structure–Reactivity Relationships (QSRR) for Difluoromethoxyarene Systems

No specific Quantitative Structure–Reactivity Relationship (QSRR) models have been developed for difluoromethoxyarene systems in general, or for this compound in particular.

Due to the absence of specific and verifiable research data for each section of the mandated outline, it is not possible to generate a thorough, informative, and scientifically accurate article on the computational and theoretical investigations of this compound at this time.

Role As a Building Block in Complex Chemical Architectures

Precursor in the Synthesis of Functionalized Polymers and Advanced Materials

The difluoromethoxy-substituted benzene (B151609) ring is a key component in the design of specialized polymers and materials, where the fluorine content can enhance thermal stability, chemical resistance, and specific electronic properties.

While poly(p-phenylenevinylene) (PPV) and its derivatives are a significant class of conjugated polymers for organic light-emitting diodes (OLEDs), literature explicitly detailing the use of 1,4-bis(difluoromethoxy)benzene as a direct monomer in their synthesis is not prominently available in the reviewed research. The synthesis of PPV derivatives often involves precursors like 1,4-bis(chloromethyl) or 1,4-bis(phosphonatomethyl) substituted benzenes to facilitate polymerization reactions such as the Horner-Emmons or Wittig couplings.

The structural motif of this compound is relevant in the field of advanced materials, particularly for those produced by chemical vapor deposition (CVD). While not the direct precursor itself, closely related structures are synthesized as intermediates for creating high-performance polymers like parylene AF-4. Parylene AF-4 is a high-temperature stable polymer used for conformal coatings.

An alternative synthetic route to the standard, high-cost octafluoro[2.2]paracyclophane precursor for parylene AF-4 involves a diphenoxide-based intermediate. Current time information in Bangalore, IN.nih.gov This route utilizes 1,4-bis[difluoro(chloro)methyl]-benzene, a compound structurally similar to this compound, which is treated with sodium phenoxide to yield 1,4-bis[difluoro(phenoxy)methyl]benzene. Current time information in Bangalore, IN. This product then serves as a viable precursor for the CVD of parylene AF-4. Current time information in Bangalore, IN. The process circumvents the production of corrosive by-products during the high-temperature cracking step inherent to other methods. Current time information in Bangalore, IN.

Table 1: Synthesis of a Parylene AF-4 Precursor Intermediate

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 1,4-Bis[difluoro(chloro)methyl]-benzene | Phenol (B47542) | Sodium (to form sodium phenoxide) | DMPU | Reflux, 1 h, 182°C | 1,4-Bis[difluoro(phenoxy)methyl]benzene |

Data sourced from a study on improved precursor synthesis for parylene AF-4. Current time information in Bangalore, IN.

Intermediate in Heterocyclic Compound Synthesis

Heterocyclic compounds are a vast and critical class of molecules in medicinal chemistry and materials science. nih.govbas.bgnih.gov The synthesis of these structures often involves the cyclization of functionalized acyclic precursors. While the 1,4-phenylene unit serves as a common bridge for creating bis-heterocyclic compounds, specific examples employing this compound as the direct starting intermediate for such syntheses are not extensively documented in the surveyed literature. The synthesis of complex heterocyclic systems typically begins with aromatic precursors containing reactive functional groups like amines, aldehydes, or ketones that can readily participate in ring-forming reactions. bas.bgumich.edu

Scaffold for Synthesizing Multi-Substituted Aromatic Compounds

The this compound ring represents a potential scaffold for creating more complex, multi-substituted aromatic molecules. The ability to introduce additional substituents onto the benzene ring is governed by the directing effects of the existing groups. libretexts.orgmasterorganicchemistry.com

The difluoromethoxy group (-OCHF₂) is an ortho-, para-directing group for electrophilic aromatic substitution. This is due to the lone pairs of electrons on the oxygen atom, which can be donated to the aromatic ring through resonance, stabilizing the intermediates for ortho and para attack. However, due to the strong electron-withdrawing inductive effect of the two fluorine atoms, the -OCHF₂ group is also deactivating, meaning it makes the ring less reactive towards electrophiles than unsubstituted benzene. pressbooks.pub

When planning a synthesis starting with this compound, any subsequent electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reaction) would be expected to occur at one of the four equivalent ortho positions relative to the difluoromethoxy groups. youtube.com

Hypothetical Synthetic Route:

Starting Material: this compound.

Reaction: Nitration (HNO₃/H₂SO₄).

Expected Product: 1,4-Bis(difluoromethoxy)-2-nitrobenzene.

The success of such reactions can be limited. For instance, Friedel-Crafts reactions often fail on strongly deactivated rings. pressbooks.pubyoutube.com Therefore, the order of reactions is critical when designing a synthetic pathway for a multi-substituted aromatic compound. masterorganicchemistry.com

Future Research Directions and Emerging Methodologies in Difluoromethoxyarene Chemistry

Development of Sustainable and Green Synthetic Routes

A significant thrust in modern organic synthesis is the development of environmentally benign and sustainable processes. acs.org This is particularly relevant for the synthesis of fluorinated compounds, which has traditionally relied on harsh reagents and conditions.

Future research in the synthesis of 1,4-bis(difluoromethoxy)benzene and other difluoromethoxyarenes is increasingly focused on green chemistry principles. mdpi.com One of the most promising advancements is the use of fluoroform (CHF3) as a difluorocarbene source. nih.gov Fluoroform is a non-ozone-depleting, non-toxic, and inexpensive gas, making it a much greener alternative to traditional difluoromethylating agents. nih.gov The reaction can be carried out under moderate temperatures and atmospheric pressure in a two-phase system using water as one of the solvents, which further enhances the green credentials of the process. nih.govgoogle.com The synthesis of difluoromethoxyarenes from phenols and fluoroform involves the generation of difluorocarbene, which then reacts with the phenoxide. nih.gov

Another avenue of green chemistry being explored is the use of photocatalytic methods. These reactions can often be conducted under mild, catalyst-free conditions using visible light as a renewable energy source. acs.org For instance, the photochemical difluoromethylation of certain heterocyclic compounds has been achieved using difluoroacetic anhydride (B1165640) in the absence of a metal catalyst. acs.org The development of such methods for the direct difluoromethoxylation of hydroquinone (B1673460) to produce this compound would represent a significant step forward in sustainable synthesis.

| Reagent Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Chlorodifluoromethane (B1668795) (Freon-22) | Established methodology | Ozone-depleting, requires high pressure |

| Green | Fluoroform (CHF3) | Non-ozone-depleting, inexpensive, non-toxic nih.gov | Gas handling required |

| Green | Difluoroacetic Anhydride (photochemical) | Catalyst-free, mild conditions acs.org | Limited to specific substrates so far |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of difluoromethoxyarenes, including this compound. Flow chemistry, where a chemical reaction is run in a continuously flowing stream, offers numerous advantages over traditional batch production, such as enhanced safety, better heat and mass transfer, and improved scalability. acs.orgnih.gov

For the synthesis of difluoromethoxyarenes, which can involve exothermic reactions or the use of gaseous reagents like fluoroform, flow chemistry provides a much safer and more controlled environment. nih.gov The small reactor volume at any given time minimizes the risk associated with hazardous materials. nih.gov Furthermore, flow reactors can be readily coupled with automated systems for real-time monitoring and optimization of reaction conditions. nih.gov

Automated synthesis platforms, often incorporating robotics and artificial intelligence, can dramatically accelerate the discovery and development of new synthetic routes. nih.govbeilstein-journals.orgresearchgate.net These platforms can perform a large number of experiments in a high-throughput manner, systematically varying reagents, catalysts, solvents, and reaction parameters to identify optimal conditions. chemspeed.com For the synthesis of novel difluoromethoxyarene analogues, these automated systems can be used to rapidly create libraries of compounds for screening, significantly reducing the time from molecular design to the production of testable quantities. fu-berlin.de

| Technology | Key Advantages | Relevance to Difluoromethoxyarene Synthesis |

|---|---|---|

| Flow Chemistry | Improved safety, enhanced heat/mass transfer, scalability, ease of automation acs.orgnih.gov | Safer handling of exothermic reactions and gaseous reagents like fluoroform. nih.gov |

| Automated Synthesis | High-throughput screening, rapid optimization, accelerated discovery nih.govbeilstein-journals.orgresearchgate.net | Efficiently explore reaction space for new difluoromethoxyarene analogues. fu-berlin.de |

Exploration of Novel Catalytic Systems for Functionalization

While the difluoromethoxy group itself is a key feature, the functionalization of the aromatic ring of compounds like this compound is crucial for creating new molecules with desired biological or material properties. Future research is heavily invested in discovering novel catalytic systems to achieve this with high selectivity and efficiency.

Recent developments have seen the emergence of photoredox catalysis as a powerful tool for C-H functionalization. acs.org These methods allow for the direct introduction of functional groups onto the aromatic ring under mild conditions, often using visible light. acs.org The development of photocatalysts that can selectively activate the C-H bonds of difluoromethoxyarenes would open up new avenues for creating complex molecules.

Metal-based catalysts continue to be a major focus of research. For example, copper-catalyzed reactions are being explored for various transformations. google.com Indium powder has also been shown to be an effective catalyst for the synthesis of certain heterocyclic systems in water, highlighting its potential as a green catalyst. nih.gov For the late-stage functionalization of complex molecules, methods for the selective introduction of the CF2H group are highly sought after. rsc.org This includes the development of novel reagents, such as hypervalent iodine(III) reagents, that can deliver the difluoromethyl group under specific conditions. rsc.org

Advanced Characterization Beyond Standard Spectroscopic Tools

As more complex difluoromethoxyarenes are synthesized, the need for advanced characterization techniques to unequivocally determine their structure and properties becomes more critical. While standard techniques like NMR and mass spectrometry are indispensable, future research will increasingly rely on more sophisticated methods.

In the realm of NMR spectroscopy, the prediction of 19F chemical shifts using computational methods is becoming an invaluable tool for structural elucidation, especially for molecules with multiple fluorine atoms. acs.orgnih.gov Density functional theory (DFT) calculations can be used to predict 19F NMR spectra with a high degree of accuracy, helping to assign specific resonances to individual fluorine environments within a molecule. nih.gov

Beyond spectroscopy, techniques that probe the solid-state structure and intermolecular interactions are gaining importance. Hirshfeld surface analysis, derived from X-ray crystallographic data, provides a visual and quantitative way to understand how molecules pack in a crystal and the nature of the interactions between them. nih.gov This is particularly important for understanding the properties of materials based on difluoromethoxyarenes.

Computational Predictions for Designing New Difluoromethoxyarene Analogues

Computational chemistry is playing an increasingly predictive role in the design of new molecules. unpatti.ac.id By using theoretical models, researchers can estimate the properties of yet-to-be-synthesized difluoromethoxyarene analogues, allowing for a more rational and targeted approach to synthetic chemistry.

Density functional theory (DFT) is a powerful tool for this purpose. nih.govresearchgate.net It can be used to calculate a wide range of molecular properties, including optimized geometries, electronic structures, and spectroscopic parameters. nih.govunpatti.ac.id The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps can provide insights into the reactivity of a molecule and how it will interact with other species. nih.gov

For example, by calculating these properties for a series of virtual analogues of this compound, chemists can identify candidates with desirable electronic or binding properties before committing to their synthesis. This in-silico screening can save significant time and resources. Computational tools are also being developed to predict the outcome of chemical reactions and to design optimal synthetic routes, further blurring the lines between theoretical and practical chemistry. acs.org

常见问题

Basic Research Questions

Q. What are the key physicochemical properties and structural identifiers of 1,4-Bis(difluoromethoxy)benzene?

- Answer : The compound has a molecular formula of C₈H₆F₄O₂ (this compound) with a molecular weight of 178.13 g/mol . Key identifiers include the IUPAC name, SMILES notation (

C1=CC(=CC=C1OC(F)F)OC(F)F), and CAS number (369-54-0). Structural validation via X-ray crystallography or spectroscopic methods (e.g., NMR, FTIR) is recommended to confirm purity and geometry.

Q. What synthetic methodologies are commonly employed for preparing this compound and its derivatives?

- Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions . For example:

- Substitution : Reacting 1,4-dihydroxybenzene with difluoromethyl halides (e.g., ClCF₂H) under basic conditions .

- Coupling : Palladium-catalyzed cross-coupling of aryl halides with difluoromethoxy precursors.

- Retrosynthetic tools (e.g., AI-driven platforms using Reaxys or PISTACHIO databases) can predict feasible routes .

Q. How can crystallographic data for this compound be obtained and refined?

- Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) . For hydrogen bonding or packing analysis, Olex2 or PLATON’s ADDSYM subroutine ensures symmetry validation . Data collection parameters (e.g., temperature, radiation source) must be optimized to mitigate disorder caused by fluorine’s high electron density.

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gap, polarizability) of this compound influence its reactivity?

- Answer : Computational studies (e.g., DFT at the B3LYP/6-31G level or MP2 for electron correlation) predict electronic properties. The HOMO-LUMO gap (≈5.2 eV for analogous difluoromethoxy aromatics) indicates stability against electrophilic attack . Hyperpolarizability calculations (via finite-field methods) are critical for assessing nonlinear optical applications .

Q. What challenges arise in analyzing reaction mechanisms involving this compound, and how can they be resolved?

- Answer : Key challenges include:

- Fluorine’s electronegativity : Alters reaction pathways (e.g., slower nucleophilic substitution). Use kinetic isotopic labeling (²H/¹⁸O) or in situ NMR to track intermediates .

- Steric effects : The bis(difluoromethoxy) group hinders planar transition states. Computational modeling (Gaussian 03) helps map energy barriers .

- Contradictory data : Compare results across multiple techniques (e.g., GC-MS for product distribution, XRD for structural confirmation) .

Q. How can structural defects or polymorphism in this compound crystals impact material properties?

- Answer : Polymorphism (e.g., monoclinic vs. orthorhombic packing) alters thermal stability and solubility. Use SCALE3 ABSPACK for absorption correction in XRD data . Differential Scanning Calorimetry (DSC) identifies phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F⋯H contacts) .

Q. What advanced spectroscopic techniques are suitable for characterizing fluorine environments in this compound?

- Answer :

- ¹⁹F NMR : Detects chemical shifts (δ ≈ -120 ppm for CF₂ groups) and coupling constants (²J₆₆₆ = 20–30 Hz) .

- Raman spectroscopy : Resolves vibrational modes of the difluoromethoxy group (e.g., C-F stretching at 1150 cm⁻¹).

- XPS : Quantifies fluorine’s binding energy (≈689 eV for C-F bonds) to confirm substitution patterns .

Methodological Guidance

Q. How to resolve discrepancies in reported synthetic yields for derivatives of this compound?

- Answer :

- Control experiments : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (polar aprotic vs. ethers), and temperatures.

- Statistical analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., reactant stoichiometry, purity of precursors) .

- Reproducibility : Cross-validate with independent labs using standardized protocols (e.g., IUPAC guidelines).

Q. What computational strategies optimize the design of this compound-based materials?

- Answer :

- Molecular dynamics (MD) : Simulate bulk properties (e.g., diffusion coefficients in polymer matrices).

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing F) with target properties (e.g., dielectric constant) .

- Machine learning : Train models on PubChem or CSD datasets to predict crystallization tendencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。